molecular formula C7H11N2+ B123439 1-Ethylpyridin-1-ium-3-amine CAS No. 155928-75-9

1-Ethylpyridin-1-ium-3-amine

Cat. No.: B123439
CAS No.: 155928-75-9
M. Wt: 123.18 g/mol
InChI Key: RMQQNPSAFWUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium L-aspartate is the disodium salt of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. L-aspartic acid is involved in various metabolic processes, including the citric acid cycle and the urea cycle. Disodium L-aspartate is commonly used in the food and pharmaceutical industries due to its functional properties and health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain disodium L-aspartate crystals.

Industrial Production Methods: Industrial production of disodium L-aspartate often involves fermentation processes using microorganisms such as Escherichia coli. The microorganisms are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form disodium L-aspartate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Disodium L-aspartate undergoes various chemical reactions, including:

    Oxidation: Disodium L-aspartate can be oxidized to form oxaloacetate.

    Reduction: It can be reduced to form malate.

    Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Disodium L-aspartate has a wide range of applications in scientific research:

Mechanism of Action

Disodium L-aspartate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    L-glutamate: Another amino acid involved in neurotransmission and metabolic processes.

    L-ornithine: Plays a role in the urea cycle and is used in the treatment of liver diseases.

    L-asparagine: Involved in protein synthesis and metabolic pathways.

Comparison:

    Uniqueness: Disodium L-aspartate is unique in its dual role as both a metabolic intermediate and a neurotransmitter. Unlike L-glutamate, which is primarily an excitatory neurotransmitter, disodium L-aspartate also participates in energy production and nitrogen metabolism.

Properties

IUPAC Name

1-ethylpyridin-1-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2/c1-2-9-5-3-4-7(8)6-9/h3-6H,2,8H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQNPSAFWUCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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